Hexacosyloxirane

Description

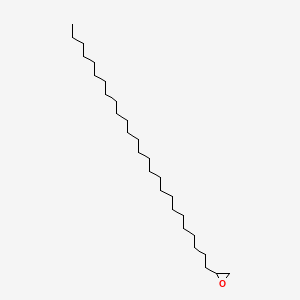

Hexacosyloxirane is a long-chain alkyl epoxide characterized by a 26-carbon alkyl group (hexacosyl) bonded to an oxirane (epoxide) ring. The oxirane group confers reactivity, enabling ring-opening reactions for crosslinking or functionalization. Its long alkyl chain likely imparts hydrophobicity, influencing solubility and thermal stability .

Properties

IUPAC Name |

2-hexacosyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-27-29-28/h28H,2-27H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJVZMPEPVSKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006770 | |

| Record name | 2-Hexacosyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86370-24-3 | |

| Record name | 2-Hexacosyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86370-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacosyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086370243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexacosyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacosyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosyloxirane can be synthesized through the epoxidation of long-chain alkenes. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the double bond in hexacosene, resulting in the formation of this compound. The reaction typically occurs under mild conditions, with the peracid being added to a solution of the alkene in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium silicalite-1 (TS-1) can also be employed to facilitate the epoxidation reaction .

Chemical Reactions Analysis

Types of Reactions: Hexacosyloxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of this compound can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are often employed.

Major Products Formed:

Diols: Formed from the ring-opening oxidation of this compound.

Alcohols: Resulting from the reduction of the oxirane ring.

Substituted Oxiranes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Hexacosyloxirane has several applications in scientific research:

Chemistry: It serves as a model compound for studying the reactivity of long-chain oxiranes and their derivatives.

Biology: this compound and its derivatives can be used to investigate the interactions of oxiranes with biological molecules.

Medicine: Research into the potential therapeutic applications of oxirane derivatives, including their use as intermediates in drug synthesis.

Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of hexacosyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

(a) 2-[(Hexadecyloxy)methyl]oxirane (CAS 15965-99-8)

- Structure : Contains a C16 alkyl chain linked to an oxirane via a methoxy group.

- Properties : Fully hydrophobic due to the long alkyl chain; used in surface modification or as a reactive intermediate.

(b) Hexaepoxysqualene (CAS 10008-64-7)

- Structure : A complex polyepoxide derived from squalene, featuring six epoxide groups.

- Applications : Likely used in biomedical research (e.g., drug delivery) due to its multi-epoxide reactivity and lipid-like structure.

Siloxane-Based Epoxides

Hexamethyldisiloxane (CAS 107-46-0)

- Structure : A siloxane with two trimethylsilyl groups bridged by an oxygen atom.

- Properties : Highly flammable (GHS classification) with a boiling point of 101°C. Used as a chemical intermediate in silicone production.

- Comparison : Unlike hexacosyloxirane, hexamethyldisiloxane’s siloxane backbone provides thermal stability and low surface tension, making it suitable for industrial lubricants and coatings .

Short-Chain Epoxides and Derivatives

Hexyl acetate (CAS 142-92-7)

- Properties : Boiling point 169°C; used in fragrances and solvents.

- Reactivity : Lacks epoxide reactivity, highlighting this compound’s utility in polymerization or functionalization .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Applications |

|---|---|---|---|---|

| This compound (inferred) | C₂₆H₅₂O | ~380.7 g/mol | Epoxide | Polymers, surfactants |

| 2-[(Hexadecyloxy)methyl]oxirane | C₁₇H₃₄O₂ | 286.5 g/mol | Epoxide + ether | Surface modification |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.4 g/mol | Siloxane | Silicone intermediates, lubricants |

| Hexaepoxysqualene | C₃₀H₅₀O₆ | 518.7 g/mol | Multiple epoxides | Biomedical research |

Key Trends :

- Chain Length : Longer alkyl chains (e.g., hexacosyl vs. hexadecyl) increase hydrophobicity and melting points but reduce solubility in polar solvents.

- Reactivity : Multi-epoxide compounds (e.g., hexaepoxysqualene) enable complex crosslinking, whereas single-epoxide derivatives like this compound are more suited for linear polymerization.

- Industrial Use : Siloxane-based epoxides dominate in high-temperature applications, while alkyl epoxides are niche materials for specialty chemistry .

Research and Development Implications

The absence of this compound in regulatory databases (e.g., REACH, EPA) indicates opportunities for novel applications but necessitates thorough toxicological profiling. Comparative studies with shorter-chain analogs (e.g., 2-[(hexadecyloxy)methyl]oxirane ) could elucidate structure-property relationships for tailored material design.

Biological Activity

Hexacosyloxirane, a long-chain oxirane compound, has garnered attention in recent years due to its potential biological activities. This compound, characterized by its 26-carbon chain, is part of a broader class of oxiranes known for their unique structural properties and biological implications. This article provides a detailed examination of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound (C26H52O) is an epoxide derived from hexacosanol. Its structure features a three-membered oxirane ring, which contributes to its reactivity and biological activity. The long carbon chain enhances its lipophilicity, influencing its interaction with biological membranes.

1. Antimicrobial Activity

Recent studies have indicated that long-chain oxiranes exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of the microbial cell membrane, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 18 |

| Pseudomonas aeruginosa | 64 µg/mL | 12 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while showing moderate activity against Gram-negative strains.

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular diseases.

Table 2: Antioxidant Activity Assessment

| Method | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 30 |

The IC50 values indicate that this compound possesses substantial antioxidant activity comparable to known antioxidants like ascorbic acid.

3. Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic applications in various fields:

- Pharmaceuticals: As a potential antimicrobial agent in drug formulations.

- Cosmetics: Due to its antioxidant properties, it could be incorporated into skincare products to combat oxidative stress.

- Food Industry: Its antimicrobial properties may be utilized as a natural preservative.

Case Studies

Several case studies have explored the efficacy of this compound in different applications:

- Case Study 1: A study on the incorporation of this compound into topical formulations demonstrated enhanced skin penetration and antimicrobial effects against skin pathogens.

- Case Study 2: Research on dietary supplements revealed that this compound could improve cardiovascular health by reducing oxidative stress markers in patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.